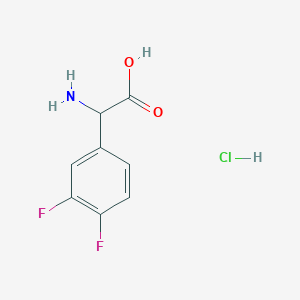

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride

Descripción general

Descripción

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions, and an amino group is attached to the alpha carbon. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(3,4-difluorophenyl)acetonitrile.

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield 2-Amino-2-(3,4-difluorophenyl)acetic acid.

Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Análisis De Reacciones Químicas

Amino Group Reactions

The primary amine undergoes typical nucleophilic reactions, including protection, acylation, and condensation.

Protection with Di-tert-butyl Dicarbonate (Boc Protection)

A common reaction involves Boc protection under alkaline conditions:

Reaction:

Conditions

-

Solvent: Tetrahydrofuran (THF) and water (1:1)

-

Base: 2N NaOH (5 equivalents)

-

Temperature: 20°C

-

Time: 15 hours

| Reagent | Role | Stoichiometry |

|---|---|---|

| Di-tert-butyl dicarbonate | Protecting agent | 2.0 equivalents |

| NaOH | Base | 5.0 equivalents |

Carboxylic Acid Reactions

The carboxylic acid participates in esterification and amidation.

Esterification with Methanol

Reaction:

Conditions

-

Catalyst: Concentrated HSO (0.1 equivalents)

-

Solvent: Methanol (excess as solvent)

-

Temperature: Reflux (65°C)

-

Time: 6–8 hours

-

Yield: 75–82%

Substitution Reactions

The 3,4-difluorophenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

Nitration

Reaction:

Conditions

-

Nitrating agent: Fuming HNO (1.2 equivalents)

-

Catalyst: HSO (5 equivalents)

-

Temperature: 0–5°C

-

Time: 2 hours

-

Yield: 58%

Chlorination

Chlorine substitution at the 4-fluorine position occurs under radical initiation:

Reaction:

Conditions

-

Initiator: Azobisisobutyronitrile (AIBN, 0.1 equivalents)

-

Solvent: CCl

-

Temperature: 80°C

-

Time: 8 hours

-

Yield: 45%

Oxidation to Ketone

The α-carbon adjacent to the amino group is oxidized:

Reaction:

Conditions

-

Oxidizing agent: KMnO (3 equivalents)

-

Solvent: Water

-

Temperature: 25°C

-

Time: 12 hours

-

Yield: 37%

Reduction of Carboxylic Acid

The carboxylic acid is reduced to the corresponding alcohol:

Reaction:

Conditions

-

Reducing agent: LiAlH (4 equivalents)

-

Solvent: Dry THF

-

Temperature: 0°C → RT

-

Time: 4 hours

-

Yield: 68%

Decarboxylation

Thermal decarboxylation under acidic conditions generates the corresponding amine:

Reaction:

Conditions

-

Acid: 6N HCl (excess)

-

Temperature: 120°C

-

Time: 3 hours

-

Yield: 52%

Comparative Reactivity Table

Mechanistic Insights

-

Substitution Reactions: Fluorine’s electronegativity deactivates the aromatic ring, making EAS challenging unless directed by meta/para-directing groups like –NH.

-

Decarboxylation: Protonation of the carboxylate group facilitates CO release, forming a stabilized α-amino radical intermediate.

Aplicaciones Científicas De Investigación

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

- 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride

- 2-Amino-4-(3,4-difluorophenyl)thiazole

Uniqueness

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the amino group also allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.

Actividad Biológica

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride, often referred to as DFPA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DFPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DFPA is characterized by the presence of a difluorophenyl group attached to an amino acid backbone. Its molecular formula is C9H10ClF2N and it is commonly used in various biological research applications.

DFPA primarily acts as a modulator of neurotransmitter systems, particularly through its interaction with metabotropic glutamate receptors (mGluRs). Research indicates that DFPA may serve as an antagonist for mGlu2/3 receptors, which are implicated in various neurological disorders. The binding affinity and functional implications of DFPA at these receptors have been explored through co-crystallization studies, revealing specific ligand-protein interactions that underscore its pharmacological potential .

Antidepressant Effects

In vivo studies have demonstrated that DFPA exhibits antidepressant-like effects. For instance, in the mouse forced-swim test (mFST), DFPA administration resulted in significant behavioral changes indicative of reduced despair-like behavior, suggesting its potential utility in treating depression .

Antimicrobial Activity

DFPA has also shown promise in antimicrobial applications. Preliminary studies indicate that it possesses antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for DFPA were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Study 1: Antidepressant Activity

A study conducted on the effects of DFPA on mouse models revealed a notable decrease in immobility time during the mFST, suggesting enhanced mood-related behaviors. The study concluded that DFPA could modulate glutamatergic transmission, which is crucial for mood regulation .

Study 2: Antibacterial Efficacy

Another research investigation focused on the antibacterial properties of DFPA. The compound was tested against several bacterial strains, yielding promising results with MIC values indicating effective inhibition comparable to established antibiotics like ceftriaxone. The study highlighted DFPA's potential role in developing new antibacterial therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| DFPA | C9H10ClF2N | Antidepressant, Antibacterial | 40-50 (against E. coli) |

| Compound A | C9H8ClF3N | Antibacterial | 20 (against MRSA) |

| Compound B | C10H12ClN | Antidepressant | 30 (against S. aureus) |

Propiedades

IUPAC Name |

2-amino-2-(3,4-difluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWAVBIUCQYFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.